CTx-0152960
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Overview
Description
The compound is chemically identified as 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide . It has been studied for its efficacy in inhibiting protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them.
Preparation Methods
Synthetic Routes and Reaction Conditions
CTx-0152960 is synthesized using a hybrid flow and microwave approach. This method involves the use of flow chemistry to avoid the need for Boc-protection of piperidine in the key nucleophilic aromatic substitution (S_NAr) coupling with 1-fluoro-4-nitrobenzene . The microwave coupling of 4-morphilinoaniline and 4-(piperazine-1-yl)aniline with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide has been found to be the most efficient route to the target analogues .
Industrial Production Methods
The hybrid flow and microwave approach not only reduces the number of synthetic steps but also enhances overall yields and increases atom economy through step reduction and minimal requirement for chromatographic purification . This makes it a viable method for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
CTx-0152960 primarily undergoes nucleophilic aromatic substitution (S_NAr) reactions. The key chemical reaction in its synthesis involves the S_NAr coupling with 1-fluoro-4-nitrobenzene.
Common Reagents and Conditions
Reagents: 1-fluoro-4-nitrobenzene, 4-morphilinoaniline, 4-(piperazine-1-yl)aniline, 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide.
Conditions: The reactions are facilitated by the use of flow chemistry and microwave irradiation.
Major Products
Scientific Research Applications
CTx-0152960 has a broad spectrum of applications in scientific research:
Mechanism of Action
CTx-0152960 exerts its effects by inhibiting protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CTx-0152960 is often compared with its piperazinyl analogue, CTx-0294885. Both compounds are protein kinase inhibitors, but they differ in their chemical structure and specific applications . Other similar compounds include:
CTx-0294885: Piperazinyl analogue of this compound.
EVT-3017794: Another protein kinase inhibitor with a similar mechanism of action.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique synthetic route, broad spectrum of applications, and effective mechanism of action make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1042432-58-5 |
---|---|
Molecular Formula |
C22H23ClN6O2 |
Molecular Weight |
438.9 |
Purity |
95 |
Origin of Product |
United States |
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